![molecular formula C25H26N2O3 B3863308 2-(5-isopropyl-2-methylphenoxy)-N'-(3-phenoxybenzylidene)acetohydrazide](/img/structure/B3863308.png)
2-(5-isopropyl-2-methylphenoxy)-N'-(3-phenoxybenzylidene)acetohydrazide
Overview
Description
2-(5-isopropyl-2-methylphenoxy)-N'-(3-phenoxybenzylidene)acetohydrazide, also known as IMA-026, is a novel hydrazone compound that has gained attention in recent years due to its potential applications in scientific research. This compound is synthesized using a specific method and has been found to possess unique biochemical and physiological effects, making it a promising candidate for future studies.
Mechanism of Action
The mechanism of action of 2-(5-isopropyl-2-methylphenoxy)-N'-(3-phenoxybenzylidene)acetohydrazide involves the inhibition of various enzymes and signaling pathways that are essential for cell growth and proliferation. It has been found to target the PI3K/Akt/mTOR pathway, which is involved in the regulation of cell survival and growth. 2-(5-isopropyl-2-methylphenoxy)-N'-(3-phenoxybenzylidene)acetohydrazide has also been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects:
2-(5-isopropyl-2-methylphenoxy)-N'-(3-phenoxybenzylidene)acetohydrazide has been found to induce cell cycle arrest and apoptosis in cancer cells by activating caspase-3 and caspase-9. It has also been found to inhibit the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases (MMPs). Additionally, 2-(5-isopropyl-2-methylphenoxy)-N'-(3-phenoxybenzylidene)acetohydrazide has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 2-(5-isopropyl-2-methylphenoxy)-N'-(3-phenoxybenzylidene)acetohydrazide in lab experiments is its high purity and yield, which ensures reproducibility of results. Additionally, 2-(5-isopropyl-2-methylphenoxy)-N'-(3-phenoxybenzylidene)acetohydrazide has been found to exhibit low toxicity in vitro, making it a safe compound to use in cell-based assays. However, one of the limitations of using 2-(5-isopropyl-2-methylphenoxy)-N'-(3-phenoxybenzylidene)acetohydrazide is its limited solubility in water, which may affect its bioavailability and pharmacokinetics.
Future Directions
There are several future directions for the research on 2-(5-isopropyl-2-methylphenoxy)-N'-(3-phenoxybenzylidene)acetohydrazide. One potential area of study is the development of new derivatives of 2-(5-isopropyl-2-methylphenoxy)-N'-(3-phenoxybenzylidene)acetohydrazide with improved solubility and bioavailability. Another area of study is the investigation of the potential use of 2-(5-isopropyl-2-methylphenoxy)-N'-(3-phenoxybenzylidene)acetohydrazide in combination with other chemotherapeutic agents to enhance their efficacy. Furthermore, the potential application of 2-(5-isopropyl-2-methylphenoxy)-N'-(3-phenoxybenzylidene)acetohydrazide in the treatment of other diseases, such as inflammatory disorders, should also be explored.
Scientific Research Applications
2-(5-isopropyl-2-methylphenoxy)-N'-(3-phenoxybenzylidene)acetohydrazide has been found to exhibit antitumor activity by inducing apoptosis in cancer cells. It has also been shown to inhibit the growth of cancer cells by blocking the cell cycle progression. Additionally, 2-(5-isopropyl-2-methylphenoxy)-N'-(3-phenoxybenzylidene)acetohydrazide has been found to possess antimicrobial activity against various bacterial strains, making it a potential candidate for the development of new antibiotics.
properties
IUPAC Name |
2-(2-methyl-5-propan-2-ylphenoxy)-N-[(E)-(3-phenoxyphenyl)methylideneamino]acetamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O3/c1-18(2)21-13-12-19(3)24(15-21)29-17-25(28)27-26-16-20-8-7-11-23(14-20)30-22-9-5-4-6-10-22/h4-16,18H,17H2,1-3H3,(H,27,28)/b26-16+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNPSPOMSCOKIOG-WGOQTCKBSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)C)OCC(=O)NN=CC2=CC(=CC=C2)OC3=CC=CC=C3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)C(C)C)OCC(=O)N/N=C/C2=CC(=CC=C2)OC3=CC=CC=C3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-isopropyl-2-methylphenoxy)-N'-(3-phenoxybenzylidene)acetohydrazide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.